molecular formula C18H17ClN4O2S B6065193 1-(4-Chlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

1-(4-Chlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea

Cat. No.: B6065193
M. Wt: 388.9 g/mol
InChI Key: GYVDHSCVMBTSBG-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which contains a thiadiazole ring. Urea derivatives are known for their wide range of biological activities, and thiadiazoles are a class of organic compounds that often exhibit antimicrobial, anti-inflammatory, and anticancer properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiadiazole ring attached to a urea moiety, which is further substituted with a 4-chlorophenyl group and a 2,6-dimethylphenoxy)methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Urea derivatives can undergo a variety of reactions, including hydrolysis, and the thiadiazole ring can participate in various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group and the aromatic rings could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many urea derivatives act as enzyme inhibitors, and thiadiazoles can interact with various biological targets through hydrogen bonding and other interactions .

Future Directions

The study of this compound could provide valuable insights into the biological activities of urea and thiadiazole derivatives. Future research could explore its potential applications in medicine or other fields .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11-4-3-5-12(2)16(11)25-10-15-22-23-18(26-15)21-17(24)20-14-8-6-13(19)7-9-14/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVDHSCVMBTSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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